

# INCB-057643: A Novel BET Inhibitor for the Treatment of Myelofibrosis

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## Compound of Interest

Compound Name: INCB-057643

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An In-depth Technical Guide for Researchers and Drug Development Professionals

## Executive Summary

Myelofibrosis (MF) is a myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly, and debilitating constitutional symptoms. The dysregulation of the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathway is a central pathogenic mechanism in MF. While JAK inhibitors, such as ruxolitinib, have become the standard of care, many patients experience a suboptimal response or lose response over time. **INCB-057643** is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are critical epigenetic readers that regulate the transcription of key oncogenes and inflammatory cytokines. This technical guide provides a comprehensive overview of the preclinical and clinical development of **INCB-057643** as a potential therapeutic agent for myelofibrosis, both as a monotherapy and in combination with ruxolitinib.

## Mechanism of Action

**INCB-057643** is an orally bioavailable BET inhibitor that targets the bromodomains of BET proteins, primarily BRD2, BRD3, and BRD4.<sup>[1][2]</sup> By binding to the acetylated lysine recognition motifs on these bromodomains, **INCB-057643** prevents their interaction with acetylated histones, thereby disrupting chromatin remodeling and the transcription of key target genes.<sup>[1][2]</sup> This leads to the downregulation of oncogenes such as MYC and genes involved in inflammatory signaling pathways, including those regulated by NF-κB.<sup>[2][3][4]</sup> In preclinical

models of myeloproliferative neoplasms, this inhibition has been shown to decrease the production of inflammatory cytokines and promote the restoration of normal hematopoietic cell differentiation.[4]

The combination of a BET inhibitor like **INCB-057643** with a JAK inhibitor such as ruxolitinib offers a dual-pronged approach to treating myelofibrosis. Ruxolitinib directly inhibits the hyperactive JAK-STAT pathway, while **INCB-057643** targets the downstream transcriptional consequences and other pro-inflammatory pathways, potentially leading to a more profound and durable clinical response.[4]

## Preclinical Data

### Biochemical and Cellular Activity

In biochemical assays, **INCB-057643** has demonstrated potent and selective inhibition of the BET family of proteins. The IC<sub>50</sub> values for binding to the first and second bromodomains of BRD4 (BRD4BD1 and BRD4BD2) are 39 nM and 6 nM, respectively.[4] In cellular assays, **INCB-057643** suppressed c-MYC protein levels in the KMS12BM multiple myeloma cell line with an IC<sub>50</sub> of 111 nM.[5] Furthermore, **INCB-057643** has been shown to inhibit the proliferation of various hematologic malignancy cell lines, inducing G1 cell cycle arrest and apoptosis.[2][3]

### In Vivo Efficacy

Preclinical studies in mouse models of myeloproliferative neoplasms have demonstrated the in vivo efficacy of **INCB-057643**. In a SET2 xenograft model, the combination of **INCB-057643** and ruxolitinib resulted in potent inhibition of tumor growth.[4] Similarly, in an MPLW515L-driven mouse model of MPN, the combination therapy led to a greater reduction in spleen volume compared to single-agent treatment.[4] These preclinical findings provided a strong rationale for the clinical investigation of **INCB-057643** in myelofibrosis.

## Clinical Development in Myelofibrosis

**INCB-057643** is being evaluated in the ongoing Phase 1/2 clinical trial NCT04279847, both as a monotherapy for patients with relapsed or refractory myelofibrosis and in combination with ruxolitinib for patients with a suboptimal response to the JAK inhibitor.[6][7][8]

## Clinical Efficacy

The preliminary results from the NCT04279847 study have shown encouraging clinical activity for **INCB-057643**.

Table 1: Clinical Efficacy of **INCB-057643** in Myelofibrosis (NCT04279847)

Efficacy Endpoint	INCB-057643 Monotherapy	INCB-057643 + Ruxolitinib
Spleen Volume Reduction ≥35% (SVR35) at Week 24	3 of 3 evaluable patients receiving ≥10 mg	1 of 5 evaluable patients
Best Response of SVR35	3 of 12 patients	1 of 7 patients
Symptom Score Reduction ≥50% (TSS50) - Best Response	6 of 10 evaluable patients	6 of 11 patients
Anemia Response	2 of 15 patients	Not reported

Data presented are from the 2024 ASCO Annual Meeting.[\[9\]](#)

## Safety and Tolerability

**INCB-057643**, both as a monotherapy (at doses of 4-10 mg once daily) and in combination with ruxolitinib (4 and 6 mg once daily), has been generally well-tolerated.[\[9\]](#) No treatment-related fatal events have been reported.[\[9\]](#) The most common treatment-emergent adverse events are summarized in the table below.

Table 2: Common Treatment-Emergent Adverse Events (TEAEs) with **INCB-057643** in Myelofibrosis (NCT04279847)

Adverse Event	All Grades	Grade ≥3
Thrombocytopenia	Most common	Reported
Anemia	Reported	Reported

Specific percentages for all grades and grade  $\geq 3$  events were not detailed in the provided search results.

## Experimental Protocols

Detailed, step-by-step experimental protocols for the preclinical evaluation of **INCB-057643** are not publicly available. However, based on the published research, the following methodologies were employed.

### BRD4 Binding Assay

The inhibitory activity of **INCB-057643** on BRD4 bromodomains was likely assessed using a competitive binding assay. A common method is the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology. In this assay, a biotinylated histone H4 peptide acetylated at specific lysine residues is bound to streptavidin-coated donor beads, and a GST-tagged BRD4 bromodomain is bound to anti-GST-coated acceptor beads. In the absence of an inhibitor, the binding of the bromodomain to the acetylated histone brings the donor and acceptor beads into proximity, generating a chemiluminescent signal. **INCB-057643** competes with the histone peptide for binding to the bromodomain, leading to a decrease in the signal in a concentration-dependent manner, from which the IC<sub>50</sub> value can be determined.

### Cell Viability Assay

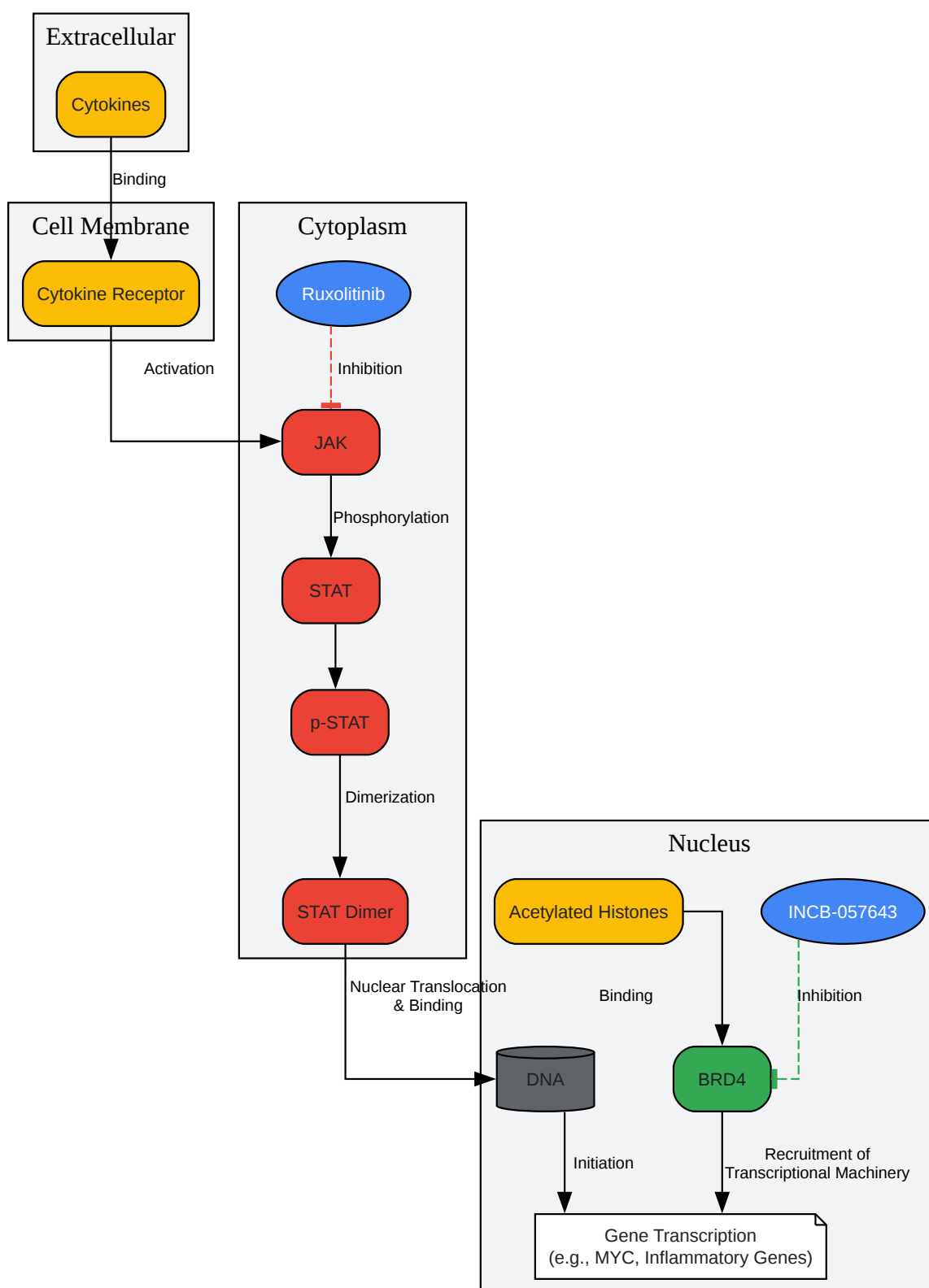
The effect of **INCB-057643** on the proliferation of hematologic malignancy cell lines was likely determined using a metabolic-based cell viability assay, such as the MTT or MTS assay. In these assays, cells are seeded in multi-well plates and treated with increasing concentrations of **INCB-057643** for a specified period (e.g., 48-72 hours). A tetrazolium salt (MTT or MTS) is then added to the wells. Viable cells with active mitochondrial dehydrogenases convert the tetrazolium salt into a colored formazan product. The absorbance of the formazan is measured using a spectrophotometer, and the results are used to calculate the percentage of cell viability relative to an untreated control. The IC<sub>50</sub> for growth inhibition can then be determined.

### Clinical Trial Protocol (NCT04279847)

This is a Phase 1, open-label, 3+3 dose-escalation and expansion study.<sup>[7][9]</sup>

- Part 1 (Monotherapy): Patients with relapsed or refractory myelofibrosis, myelodysplastic syndromes (MDS), or MDS/myeloproliferative neoplasm (MPN) overlap syndromes receive **INCB-057643** as a monotherapy in escalating doses (4 mg to 12 mg once daily).[9]
- Part 2 (Combination Therapy): Patients with myelofibrosis and a suboptimal response to ruxolitinib receive **INCB-057643** in combination with their stable dose of ruxolitinib.[9]
- Primary Endpoint: Safety and tolerability.[7]
- Secondary Endpoints: Spleen volume response, symptom response, and anemia response. [7]

## Signaling Pathways and Experimental Workflow



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Caption: JAK-STAT and BET signaling pathways in myelofibrosis and points of inhibition.



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Caption: Experimental workflow for the development of **INCB-057643**.

## Conclusion

**INCB-057643** is a promising novel BET inhibitor with a well-defined mechanism of action and encouraging preclinical and early clinical data in myelofibrosis. Its ability to target key transcriptional pathways downstream of the JAK-STAT signaling cascade provides a strong rationale for its use, both as a monotherapy in the relapsed/refractory setting and in combination with ruxolitinib to potentially deepen and prolong clinical responses. The ongoing clinical trials will be crucial in further defining the efficacy and safety profile of **INCB-057643** and its ultimate role in the treatment paradigm for myelofibrosis.

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